6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both bromine and iodine atoms attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine typically involves the halogenation of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the bromination of 2-iodopyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents, typically in the presence of a catalyst such as palladium.
Coupling Reactions: These reactions often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
- 3-Bromo-2-iodopyrazolo[1,5-a]pyrimidine
- 5-Bromo-2-iodopyrimidine
Uniqueness
6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of the bromine and iodine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
6-bromo-2-iodopyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCRKOKXZVMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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